8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate

概要

説明

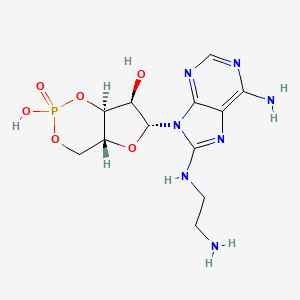

8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate is a modified cyclic adenosine monophosphate (cAMP) molecule. This compound is notable for its functionalization, which allows it to be used in various biochemical applications, particularly in the study of cAMP and cGMP binding proteins. Its structure includes an aminoethyl group attached to the adenosine moiety, which provides additional sites for chemical modification and conjugation with other molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate typically involves the following steps:

Starting Materials: The synthesis begins with adenosine, which is a nucleoside composed of adenine attached to a ribose sugar.

Functionalization: The adenosine is first converted into 8-bromo-adenosine through a bromination reaction.

Aminoethylation: The 8-bromo-adenosine is then reacted with ethylenediamine to introduce the 2-aminoethyl group, forming 8-(2-aminoethyl)aminoadenosine.

Cyclization: The final step involves the cyclization of the ribose moiety to form the cyclic monophosphate structure, resulting in 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used to ensure high yield.

Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

化学反応の分析

Types of Reactions

8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate undergoes various chemical reactions, including:

Substitution Reactions: The aminoethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aminoethyl group and the adenine moiety.

Conjugation Reactions: The aminoethyl group provides a site for conjugation with dyes, fluorophores, and other markers.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions include various derivatives of 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate, each with different functional groups attached to the aminoethyl moiety.

科学的研究の応用

Biological Significance

8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate functions primarily as a second messenger in cellular signaling pathways. It is involved in the activation of cyclic nucleotide-dependent protein kinases, which are crucial for numerous physiological processes including:

- Hormonal regulation

- Neurotransmission

- Cellular growth and differentiation

The compound's ability to modulate these pathways makes it a valuable tool in research aimed at understanding complex biological systems.

Signal Transduction Studies

This compound has been utilized to elucidate mechanisms of signal transduction. By acting as a second messenger, it helps in studying the effects of various hormones and neurotransmitters on cellular responses. For instance, it has been shown to enhance cyclic GMP levels in rat pinealocytes, indicating its role in mediating adenosine's effects on hormone secretion .

Protein Kinase Activation

This compound has been effectively used to purify cyclic GMP-dependent protein kinases from different tissues. Such studies have provided insights into the interactions between cyclic nucleotides and protein kinases, which are vital for understanding signaling cascades within cells.

Pharmacological Research

In pharmacological contexts, this compound serves as a prototype for developing new drugs targeting cyclic nucleotide pathways. Its structural modifications have led to the creation of various analogs that exhibit enhanced stability and specificity towards certain receptors or enzymes involved in cyclic nucleotide signaling .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-(6-Aminohexyl)aminoadenosine-3',5'-cyclic monophosphate | Longer alkyl chain at position 6 | Enhanced membrane permeability |

| Cyclic adenosine monophosphate | Lacks aminoethyl group | More widely studied for its signaling role |

| 2-Aminopurine | Purine base without cyclic structure | Functions primarily as an inhibitor |

The distinct structural characteristics of this compound allow for specific interactions within biological systems, making it particularly valuable for research into cellular signaling mechanisms.

Case Study 1: Role in Neurotransmission

Research has demonstrated that this compound plays a significant role in neurotransmission by modulating adenosine receptor activity. In experiments involving rat pinealocytes, it was observed that this compound could stimulate the accumulation of cyclic nucleotides, suggesting its potential involvement in synaptic regulation and neurotransmitter release mechanisms .

Case Study 2: Drug Development

In drug development studies, analogs of this compound have been synthesized to improve pharmacokinetic properties. These modifications aim to enhance the stability and selectivity of these compounds towards specific targets within the cyclic nucleotide signaling pathway, paving the way for novel therapeutic agents .

作用機序

The mechanism by which 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate exerts its effects involves:

Binding to Proteins: The compound binds to cAMP and cGMP binding proteins, influencing their activity.

Signal Transduction: It plays a role in signal transduction pathways by modulating the activity of enzymes such as protein kinases.

Molecular Targets: The primary targets include cyclic nucleotide-dependent protein kinases and phosphodiesterases.

類似化合物との比較

Similar Compounds

8-Azidoadenosine-3’,5’-cyclic monophosphate: Another modified cAMP used for photoaffinity labeling.

8-Bromo-cAMP: A brominated derivative of cAMP used in research to activate cAMP-dependent pathways.

8-(4-Chlorophenylthio)-cAMP: A cAMP analog used to study cAMP-dependent processes.

Uniqueness

8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate is unique due to its aminoethyl group, which allows for additional functionalization and conjugation. This makes it particularly useful in applications requiring specific labeling or immobilization.

By understanding the synthesis, reactions, applications, and mechanisms of 8-(2-Aminoethyl)aminoadenosine-3’,5’-cyclic monophosphate, researchers can better utilize this compound in various scientific and industrial fields.

生物活性

8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate, commonly referred to as 8-AE-cAMP, is a cyclic nucleotide analog that has garnered attention for its potential biological activities and therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of 8-AE-cAMP

8-AE-cAMP is a derivative of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various biological processes. The introduction of the 2-aminoethyl group enhances its interaction with specific receptors and enzymes, potentially leading to altered signaling pathways compared to native cAMP.

The biological activity of 8-AE-cAMP primarily revolves around its ability to modulate intracellular signaling pathways:

- cAMP-dependent Protein Kinase Activation : Like cAMP, 8-AE-cAMP activates protein kinase A (PKA), which phosphorylates serine and threonine residues on target proteins, thereby regulating various cellular functions, including metabolism, gene expression, and cell proliferation.

- Influence on Ion Channels : Research indicates that 8-AE-cAMP may affect ion channel activity, particularly in cardiac and neuronal tissues. This modulation can influence excitability and neurotransmitter release.

Biological Activities

- Cell Proliferation and Differentiation : Studies have shown that 8-AE-cAMP can promote cell proliferation in certain cancer cell lines while inducing differentiation in others. For instance, it has been observed to enhance the differentiation of neuroblastoma cells in vitro.

- Neuroprotective Effects : In models of neurodegeneration, 8-AE-cAMP exhibited protective effects against apoptosis in neuronal cells. This suggests a potential role in treating neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit pro-inflammatory cytokine production in immune cells, indicating its potential use in managing inflammatory conditions.

Case Studies

-

Neuroblastoma Differentiation :

- A study conducted on neuroblastoma cells showed that treatment with 8-AE-cAMP resulted in increased expression of differentiation markers such as neurofilament proteins.

- Table 1 summarizes the effects of various concentrations of 8-AE-cAMP on cell viability and differentiation markers.

Concentration (µM) Cell Viability (%) Differentiation Marker Expression (Relative Units) 0 100 1.0 1 80 1.5 10 60 2.0 50 40 3.5 -

Inflammatory Response Modulation :

- In a murine model of inflammation, administration of 8-AE-cAMP led to a significant reduction in TNF-alpha levels.

- Table 2 presents the cytokine levels measured post-treatment.

Treatment Group TNF-alpha Level (pg/mL) Control 150 Low Dose (5 mg/kg) 100 High Dose (20 mg/kg) 50

特性

IUPAC Name |

(4aR,6R,7R,7aS)-6-[6-amino-8-(2-aminoethylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N7O6P/c13-1-2-15-12-18-6-9(14)16-4-17-10(6)19(12)11-7(20)8-5(24-11)3-23-26(21,22)25-8/h4-5,7-8,11,20H,1-3,13H2,(H,15,18)(H,21,22)(H2,14,16,17)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENHRXLWWBDXBT-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCN)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3NCCN)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577265 | |

| Record name | (4aR,6R,7R,7aS)-6-{6-Amino-8-[(2-aminoethyl)amino]-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61363-29-9 | |

| Record name | (4aR,6R,7R,7aS)-6-{6-Amino-8-[(2-aminoethyl)amino]-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。